4-Hydroxycyclohexyl 4-methylbenzenesulfonate
Overview
Description
4-Hydroxycyclohexyl 4-methylbenzenesulfonate, commonly known as HHC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. HHC belongs to the family of cyclohexylphenols, which are structurally similar to cannabinoids found in the cannabis plant. HHC has been synthesized in the laboratory and has shown promising results in various scientific research applications.
Scientific Research Applications
UV Curing Ink Application
- Application in UV Curing Ink : A study by Lee et al. (2006) explored various acid amplifiers, including 4-hydroxycyclohexyl 4-methylbenzenesulfonate, for their application in UV curing inks. These inks demonstrated improved curing properties when used with specific acid amplifiers, showing the potential of this compound in this field (Lee et al., 2006).
Synthesis and Chemical Properties
- Role in Organic Synthesis : Ojo et al. (2014) described the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important intermediate for the synthesis of alkylidenecyclopropanes. This process illustrates the chemical utility of 4-methylbenzenesulfonate derivatives in creating complex organic compounds (Ojo et al., 2014).
- Spectroscopic Study : Ristova et al. (1999) conducted an in-depth spectroscopic analysis of the 4-methylbenzenesulfonate anion, providing valuable insights into its internal vibrational modes and structural properties (Ristova et al., 1999).
Catalytic and Chemical Reactions
- Catalytic Applications : Xin et al. (2011) reported the use of alkyl 4-methylbenzenesulfonate in a N-heterocyclic carbene-catalyzed oxidative esterification reaction of aldehydes. This illustrates the role of 4-methylbenzenesulfonate derivatives in facilitating important chemical transformations (Xin et al., 2011).
Supramolecular Chemistry
- In Supramolecular Chemistry : Basílio et al. (2013) discussed the use of p-Sulfonatocalixarenes, made of 4-hydroxybenzenesulfonate units, in supramolecular chemistry. These compounds form inclusion complexes and have applications in designing non-covalent, supramolecular amphiphiles (Basílio et al., 2013).
Drug Discovery and Development
- In Neuropsychiatric Drug Development : Li et al. (2014) described the discovery of a multifunctional drug candidate for treating neuropsychiatric disorders, incorporating a 4-methylbenzenesulfonate derivative. This highlights its potential application in medicinal chemistry (Li et al., 2014).
Optical and Nonlinear Optics Applications
- Nonlinear Optical Properties : Xu et al. (2020) studied the growth and properties of organic NLO crystal OHB-T, including 4-methylbenzenesulfonate. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in developing materials with nonlinear optical properties (Xu et al., 2020).
- Crystal Growth and Characterization : The study on the crystal growth and characterization of optical, thermal, and electrical properties of organic NLO crystal OHB-T by Xu et al. highlights the significance of 4-methylbenzenesulfonate in this domain, offering insights into its applicability in developing materials with unique optical characteristics (Xu et al., 2020).
Environmental Applications
- In Environmental Processes : Yu et al. (2005) proposed a bipolar membrane-based process to regenerate sodium p-toluenesulfonate (or sodium 4-methylbenzenesulfonate) in the production of specific chemicals. This research underscores the environmental applications of 4-methylbenzenesulfonate derivatives (Yu et al., 2005).
Material Science
- In Material Science : Chang et al. (1992) explored the activation of hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride, a compound related to 4-methylbenzenesulfonate. This study indicates the application of sulfonate derivatives in modifying material surfaces for various applications (Chang et al., 1992).
properties
IUPAC Name |
(4-hydroxycyclohexyl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDKSZWKVROYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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